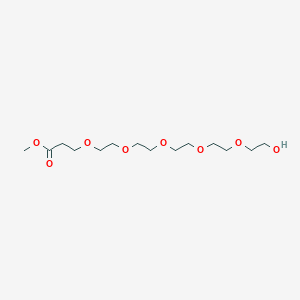

Hydroxy-PEG5-methyl ester

Description

Overview of Poly(ethylene glycol) Architectures and Their Significance in Chemical and Materials Science

Poly(ethylene glycol) is a polyether compound synthesized from the polymerization of ethylene (B1197577) oxide. nih.gov Its basic structure is typically represented as H−(O−CH2−CH2)n−OH. wikipedia.org PEGs are produced in a variety of molecular weights and can have different architectures, including linear or branched structures. nih.govmdpi.com This structural diversity allows for a broad range of physical and chemical properties.

The significance of PEG in chemical and materials science is rooted in a unique combination of properties:

Hydrophilicity : The repeating ether units in the PEG chain can form hydrogen bonds with water molecules, making the polymer highly soluble in water and other polar solvents. nih.govvenus-goa.com This property is crucial for improving the solubility of hydrophobic molecules. mdpi.com

Biocompatibility : PEG is generally considered non-toxic and non-immunogenic, making it suitable for numerous biomedical and pharmaceutical applications. mdpi.com

Flexibility : The linear PEG chains are highly flexible, a characteristic that contributes to their utility in various molecular constructs. mdpi.com

These properties make PEG a valuable component in the design of advanced materials. For instance, PEG segments can be incorporated into polyurethanes to create surfaces that resist protein adsorption, a critical feature for developing antifouling coatings. nih.gov They are also used as hydrophilic blocks in amphiphilic block copolymers for creating structures like polymersomes. wikipedia.org The process of covalently attaching PEG chains to molecules, known as PEGylation, is widely used to enhance the pharmacokinetic profiles of therapeutic agents by increasing their circulation time and stability. nih.govpreprints.orgresearchgate.net

Role of Heterobifunctional Poly(ethylene glycol) Derivatives in Molecular Design

While simple PEGs have broad applications, advanced molecular design often requires more sophisticated tools. Heterobifunctional PEGs are a class of PEG derivatives that possess two different reactive functional groups at their termini, often represented by the general structure X-PEG-Y. cd-bioparticles.net This dual, distinct functionality provides a significant advantage over homobifunctional PEGs (which have identical functional groups at both ends), as it allows for sequential and specific conjugation to different molecules or surfaces. preprints.org

The key advantages of using heterobifunctional PEGs in molecular design include:

Selective Conjugation : The ability to have two different reactive groups enables researchers to link two different entities with high precision. For example, a heterobifunctional PEG can act as a bridge, connecting a targeting ligand to a nanoparticle or a drug molecule. nih.gov An NH2-PEG-COOH reagent, for instance, can be used to attach a protein to a solid support.

Flexibility in Synthesis : They provide immense flexibility in creating complex molecular architectures. Various combinations of reactive groups are available, such as amine, carboxyl, azide (B81097), alkyne, and maleimide (B117702), allowing for tailored synthesis strategies. cd-bioparticles.net

Controlled Spacing : The PEG chain itself acts as a hydrophilic spacer, physically separating the two conjugated molecules. This can be critical for maintaining the biological activity of proteins or ensuring proper orientation of surface-bound molecules.

Heterobifunctional PEGs are particularly valuable in the development of antibody-drug conjugates (ADCs), where they serve as linkers that can improve the solubility and pharmacokinetic profile of the final conjugate. cd-bioparticles.net They are also essential in surface modification, enabling the creation of functionalized surfaces with specific properties, such as reduced non-specific protein binding. thermofisher.com

Specific Contextualization of Hydroxy-PEG5-methyl ester in Contemporary Research Endeavors

Within the diverse family of heterobifunctional PEGs, This compound is a specific and useful reagent for chemical synthesis and bioconjugation. broadpharm.com This molecule is a PEG linker that contains a primary hydroxyl (-OH) group at one terminus and a methyl ester (-COOCH3) at the other, separated by a discrete chain of five ethylene glycol units. broadpharm.commedkoo.com

The distinct functionalities of this compound define its role in research:

The hydroxyl group is a versatile functional handle. It can be used for direct conjugation or can be further derivatized into other reactive functional groups, such as an aldehyde, tosylate, or azide, providing flexibility for subsequent reaction steps. broadpharm.combiochempeg.com

The methyl ester group can be hydrolyzed, typically under basic conditions, to reveal a carboxylic acid. broadpharm.comcd-bioparticles.net This carboxylic acid can then be activated (e.g., as an NHS ester) to react with primary amines. thermofisher.com

The PEG5 spacer is hydrophilic, which helps to increase the solubility of the molecule and any conjugate it is incorporated into, particularly in aqueous media. broadpharm.com

This compound is utilized in various advanced research areas. It is a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where precise linkers are needed to connect a target-binding ligand and an E3 ligase-binding ligand. medchemexpress.com It is also applied in drug delivery research and for the modification of surfaces to control their biochemical interactions. broadpharm.comaxispharm.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Name | 18-hydroxy-4,7,10,13,16-Pentaoxaoctadecanoic acid, methyl ester | medchemexpress.com |

| CAS Number | 2100306-80-5 | medchemexpress.combldpharm.com |

| Molecular Formula | C14H28O8 | medchemexpress.com |

| Molecular Weight | 324.37 g/mol | medchemexpress.com |

| Appearance | Colorless to light yellow liquid | medchemexpress.com |

| Purity (HPLC) | >98% | medchemexpress.com |

Table 2: Functional Groups of this compound

| Functional Group | Chemical Formula | Reactivity |

|---|---|---|

| Hydroxyl | -OH | Can be derivatized or replaced with other functional groups. broadpharm.com |

| Methyl Ester | -COOCH3 | Can be hydrolyzed to a carboxylic acid under strong basic conditions. broadpharm.comcd-bioparticles.net |

| PEG Linker | -(CH2CH2O)5- | Provides a hydrophilic spacer. broadpharm.com |

Properties

IUPAC Name |

methyl 3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O8/c1-17-14(16)2-4-18-6-8-20-10-12-22-13-11-21-9-7-19-5-3-15/h15H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUAYQXPIWZRYOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Architecture and Reactive Chemistries of Hydroxy Peg5 Methyl Ester

Structural Conformation and Segmental Flexibility of the PEG Chain

The poly(ethylene glycol) chain is the backbone of the Hydroxy-PEG5-methyl ester molecule and is central to its functionality. Composed of repeating ethylene (B1197577) oxide units, the PEG chain is known for its high flexibility, water solubility, and biocompatibility. chempep.com The C-O bonds within the chain can rotate freely, bestowing significant conformational flexibility. chempep.com

In aqueous solutions, short PEG chains like the five-unit chain in this compound typically adopt a disordered, random coil structure. biopharminternational.comresearchgate.net This is in contrast to longer PEG chains which may exhibit more ordered, helical structures. biopharminternational.com The ether oxygen atoms along the PEG backbone can form hydrogen bonds with water molecules, creating a hydration shell that contributes to its "stealth" properties by reducing non-specific protein adsorption and recognition by the immune system. chempep.com

The segmental motion of the PEG chain is a key characteristic. Studies on oligo(ethylene glycol) derivatives have shown that the flexibility of the chain can be influenced by the nature of the end groups and the surrounding chemical environment. researchgate.netacs.org This inherent flexibility allows the linker to span variable distances and adopt conformations that can facilitate the interaction of the conjugated molecules with their biological targets.

Reactivity Profile of the Terminal Hydroxyl Group for Orthogonal Functionalization

The terminal hydroxyl (-OH) group of this compound is a primary site for chemical modification. While the hydroxyl group itself has relatively low reactivity, it can be activated to participate in a variety of conjugation reactions. nih.govconicet.gov.ar This allows for the selective attachment of a molecule of interest to one end of the PEG linker, a key step in orthogonal functionalization strategies. nih.govacs.org

Orthogonal functionalization is a powerful technique in chemical synthesis that allows for the modification of one functional group in the presence of others without interference. nih.gov In the context of this compound, the hydroxyl group can be selectively reacted while the methyl ester on the other end remains intact.

Common transformations of the terminal hydroxyl group include:

Esterification: Reaction with a carboxylic acid or its activated derivative (e.g., acyl chloride, anhydride) to form an ester linkage.

Etherification: Conversion into an ether, for example, through a Williamson ether synthesis.

Activation for Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, making it susceptible to displacement by a wide range of nucleophiles.

Oxidation: Oxidation of the primary alcohol to an aldehyde or a carboxylic acid, which can then be used in further conjugation reactions.

The ability to selectively modify the hydroxyl group makes this compound a versatile building block for creating more complex heterobifunctional linkers tailored for specific applications. nih.gov

Chemical Transformations at the Methyl Ester Terminus, Including Ester Hydrolysis and Amidation Reactions

The methyl ester terminus of this compound provides another reactive handle for conjugation, which is chemically distinct from the hydroxyl group. The most common transformations at this end are hydrolysis and amidation.

Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid. broadpharm.com This reaction is typically carried out under basic conditions, for instance, using an aqueous solution of a strong base like sodium hydroxide (B78521) or lithium hydroxide. acs.org The resulting carboxylic acid can then be activated (e.g., using carbodiimide (B86325) chemistry like EDC/NHS) to react with primary amines, forming stable amide bonds. axispharm.comthermofisher.com

Amidation: Direct amidation of the methyl ester with an amine is also possible, often catalyzed by a base. ugent.beresearchgate.net This reaction directly forms an amide bond, linking a molecule of interest to this end of the PEG spacer. This method can be advantageous as it avoids the need for a separate hydrolysis and activation step. researchgate.net

These transformations at the methyl ester terminus are crucial for the sequential attachment of different molecules, a cornerstone of the retrosynthetic strategies discussed in the next section.

| Transformation | Reagents/Conditions | Resulting Functional Group |

| Ester Hydrolysis | Strong base (e.g., NaOH, LiOH) in an aqueous solution | Carboxylic Acid (-COOH) |

| Amidation | Amine, often with a catalyst (e.g., TBD) | Amide (-CONH-R) |

Strategic Advantages of the this compound Scaffold in Retrosynthetic Design

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available precursors. The heterobifunctional nature of this compound offers significant strategic advantages in this context, particularly in the synthesis of molecules like PROTACs. medchemexpress.com

PROTACs are chimeric molecules that typically consist of two different ligands connected by a linker: one that binds to a target protein and another that recruits an E3 ubiquitin ligase. medchemexpress.com The synthesis of such molecules requires the controlled and sequential attachment of these two distinct ligands to the linker.

The orthogonal reactivity of the hydroxyl and methyl ester groups on this compound is ideal for this purpose. A typical retrosynthetic strategy might involve:

First Conjugation: The hydroxyl group is reacted with the first ligand. This can be done directly or after activation of the hydroxyl group. The methyl ester at the other end of the linker remains unreactive under these conditions.

Deprotection/Activation: The methyl ester is then hydrolyzed to a carboxylic acid.

Second Conjugation: The newly formed carboxylic acid is activated and reacted with the second ligand to complete the synthesis of the target molecule.

This stepwise approach ensures a controlled and efficient synthesis, avoiding the formation of undesired side products that could arise from random conjugation. The PEG spacer itself imparts beneficial properties to the final molecule, such as increased solubility and improved pharmacokinetic profiles. chempep.comcreativepegworks.com The defined length of the PEG5 chain also allows for precise control over the distance between the two conjugated ligands, which can be critical for biological activity.

Synthetic Methodologies and Purification Protocols for Hydroxy Peg5 Methyl Ester and Its Derivatives

General Synthetic Routes to Monodisperse Poly(ethylene glycol) Methyl Esters

The creation of monodisperse PEGs, particularly heterobifunctional derivatives with distinct terminal groups like a hydroxyl and a methyl ester, requires controlled, stepwise methodologies. Traditional polymerization of ethylene (B1197577) oxide yields mixtures with a statistical distribution of chain lengths, which are unsuitable for applications demanding high precision. rsc.orgbeilstein-journals.org Therefore, iterative synthetic approaches are employed.

One of the most fundamental and versatile methods for constructing the ether linkages of a PEG backbone is the Williamson ether synthesis . masterorganicchemistry.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. masterorganicchemistry.com In the context of monodisperse PEG synthesis, this is typically an iterative process where a protected oligo(ethylene glycol) monomer is repeatedly added to a growing chain. nih.govresearchgate.net The process generally involves a cycle of:

Deprotection of a terminal hydroxyl group on the growing PEG chain.

Coupling with a protected and activated PEG monomer via Williamson ether formation. nih.gov

A common strategy involves using protecting groups that can be selectively removed without affecting other functionalities. For instance, an acid-labile group like dimethoxytrityl (DMTr) can be used to protect a hydroxyl group, which is removed with a dilute acid. nih.gov The resulting free hydroxyl is then deprotonated with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which subsequently reacts with a monomer that has a good leaving group, such as a tosylate (Ts) or mesylate (Ms). masterorganicchemistry.comnih.gov

Recent advancements have introduced more efficient "one-pot" approaches. These methods utilize base-labile protecting groups, such as the phenethyl group. beilstein-journals.orgnih.govbeilstein-journals.org This strategy streamlines the synthesis by combining the deprotection and coupling steps, reducing the number of required pots from two to one for each elongation cycle and eliminating the need to isolate the intermediate alkoxide. beilstein-journals.orgbeilstein-journals.org Solid-phase synthesis on supports like Wang resin has also been developed, which simplifies purification by allowing reagents and byproducts to be washed away from the resin-bound PEG chain. nih.govnsf.gov This method can be automated, further enhancing efficiency and making monodisperse PEGs more accessible. nsf.govmtu.edu

| Synthetic Strategy | Key Features | Advantages | Disadvantages | References |

| Iterative Solution-Phase | Stepwise addition of monomers in solution. Often uses orthogonal protecting groups (e.g., Trityl, Tosyl). | High flexibility for various functionalities. | Requires purification after each step, often chromatographic; can be time-consuming. | rsc.org |

| Solid-Phase Synthesis | PEG chain is grown on a solid support (e.g., Wang resin). | Simplified purification (washing); potential for automation; high reaction conversions. | Higher initial setup cost; potential for incomplete reactions leading to deletion sequences. | nih.govnsf.gov |

| "One-Pot" Approach | Uses base-labile protecting groups to combine deprotection and coupling steps. | Increased efficiency; fewer steps and purifications; lower cost. | Protecting group selection is critical; may have limitations on scale. | beilstein-journals.orgnih.govbeilstein-journals.org |

| Macrocyclization Approach | Synthesis via ring-opening of macrocyclic oligo(ethylene glycol) sulfates. | Highly efficient; avoids protection/deprotection steps; can produce very long monodisperse chains. | Requires synthesis of specialized macrocyclic precursors. | nih.govacs.org |

Specific Synthetic Strategies for Hydroxy-PEG5-methyl ester Elaboration

To synthesize the target molecule, this compound, a heterobifunctional compound, the general strategies must be adapted to install the specific hydroxyl and methyl ester termini. A plausible route starts with a commercially available, short, monodisperse PEG, such as tetra(ethylene glycol) (PEG4).

A common approach involves the desymmetrization of a symmetrical diol. nih.gov For example, tetra(ethylene glycol) can be mono-protected at one hydroxyl terminus using a bulky protecting group like trityl chloride (TrtCl). rsc.org The remaining free hydroxyl group is then elongated by one ethylene glycol unit using a protected monomer in a Williamson ether synthesis. After this elongation to the desired PEG5 length, the protecting group is removed. The now-free hydroxyl group can be left as is, while the other terminal hydroxyl is converted to the methyl ester.

Alternatively, a more direct route starts with penta(ethylene glycol). One hydroxyl group is protected, and the other is functionalized. A key reaction for introducing the methyl ester group is the esterification of a terminal hydroxyl group. However, a more common and controlled method involves converting the hydroxyl to a carboxylic acid, followed by esterification. For instance, the terminal hydroxyl can be oxidized or, more commonly, reacted with a protected bromoacetic acid derivative followed by deprotection and esterification.

A specific synthetic pathway could be:

Monoprotection: Start with penta(ethylene glycol) and protect one hydroxyl group with a suitable protecting group (e.g., tert-Butyldimethylsilyl, TBDMS).

Activation & Esterification: The remaining free hydroxyl group is reacted with methyl bromoacetate (B1195939) in the presence of a base like sodium hydride to form the ether linkage and introduce the methyl ester functionality in one step.

Deprotection: The TBDMS protecting group is removed using a fluoride (B91410) source (e.g., TBAF) to reveal the terminal hydroxyl group, yielding the final product, this compound.

This approach ensures the specific placement of both the hydroxyl and methyl ester groups at opposite ends of the five-unit ethylene glycol chain.

Chromatographic and Non-Chromatographic Purification Techniques for Research-Grade Purity

Achieving research-grade purity (>95-99%) for monodisperse PEG derivatives is essential and often challenging due to the presence of structurally similar impurities, such as PEGs with different chain lengths ("deletion" or "addition" sequences). google.com A combination of purification techniques is often necessary.

Chromatographic Techniques:

Silica (B1680970) Gel Column Chromatography: This is a fundamental technique for separating compounds based on polarity. google.com For PEG derivatives, the polarity can be manipulated by using hydrophobic protecting groups like the trityl group, which makes the desired product less polar than unprotected diol impurities. rsc.org Eluent systems are typically mixtures of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). rsc.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique widely used for the analysis and purification of PEG derivatives. rsc.org It separates molecules based on hydrophobicity, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a gradient of water and acetonitrile). mdpi.comphenomenex.com RP-HPLC can effectively separate PEG oligomers that differ by a single ethylene glycol unit. mdpi.com

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC separates molecules based on their hydrodynamic volume (size). wayeal-instrument.comtandfonline.com While it is excellent for determining the molecular weight distribution (polydispersity) of polymers, its resolution is often insufficient to separate short oligomers that differ by only one or two repeating units. acs.orgwaters.com

Non-Chromatographic Techniques:

Liquid-Liquid Extraction: This technique is surprisingly effective for purifying PEG derivatives, especially when using protecting groups. Hydrophilic impurities, such as unreacted PEG diols, can be removed from an organic solution of the more hydrophobic, protected product by washing with water or brine. rsc.org This strategy is a cornerstone of "chromatography-free" synthesis methods. rsc.orgrsc.org

Precipitation/Recrystallization: This method relies on differences in solubility. By changing the solvent system (e.g., adding a poor solvent like diethyl ether to a solution of PEG in dichloromethane), the desired product can sometimes be selectively precipitated, leaving impurities in the solution. However, the liquid or waxy nature of many short PEG derivatives can make crystallization difficult. google.com

Affinity Purification: In some cases, if one end of the PEG is functionalized with a group that has a specific affinity (e.g., a biotin (B1667282) tag), it can be captured on a corresponding affinity matrix, washed, and then eluted. This is less common for simple linkers but is a powerful tool.

| Purification Method | Principle of Separation | Typical Application for this compound | Advantages | Disadvantages | References |

| Silica Gel Chromatography | Polarity | Removal of non-polar impurities (e.g., excess protecting group reagents) or polar impurities (unreacted diols). | High capacity, well-established. | Can be slow, requires large solvent volumes, may not resolve oligomers of similar length. | google.com |

| RP-HPLC | Hydrophobicity | Final purification step to remove deletion/addition sequences (e.g., PEG4 or PEG6 impurities). | High resolution, excellent for purity analysis. | Lower capacity, expensive equipment and solvents. | rsc.orgmdpi.com |

| Liquid-Liquid Extraction | Differential Solubility | Removal of hydrophilic starting materials and byproducts (e.g., PEG diols) from a protected intermediate in an organic solvent. | Fast, inexpensive, scalable. | Only effective if there is a large polarity difference between product and impurities. | rsc.org |

| Precipitation | Solubility | Can be used to isolate the product from reaction mixtures if a suitable solvent/anti-solvent system is found. | Simple, potentially high throughput. | Often difficult for short, non-crystalline PEG derivatives. | nih.gov |

Characterization Methods for Confirming Molecular Identity and Purity of Synthesized this compound (excluding basic compound identification data)

Confirming the precise structure and purity of this compound requires a suite of advanced analytical techniques beyond simple identification. These methods provide detailed information about molecular weight, end-group integrity, and the degree of monodispersity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR is invaluable for confirming the structure. It allows for the integration of proton signals to determine the ratio of ethylene glycol repeating units to the protons of the terminal groups (hydroxyl and methyl ester). mdpi.com For example, the large signal from the PEG backbone (typically around 3.6 ppm) can be compared to the unique signals from the methyl group of the ester and the methylene (B1212753) protons adjacent to the hydroxyl and ester groups. acs.org Using DMSO-d6 as the solvent is particularly useful as it provides a stable, sharp peak for the hydroxyl proton (around 4.56 ppm), which is well-separated from the backbone resonance, allowing for accurate quantification of functionalization. acs.orgresearchgate.net The presence of 13C satellite peaks in 1H NMR spectra can also be used for a more accurate determination of molecular weight and conjugation efficiency. acs.orgresearchgate.net

Mass Spectrometry (MS):

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a premier technique for analyzing PEGs. bath.ac.uk It provides an absolute measurement of the molecular weight of each individual polymer chain. bath.ac.uk For a pure, monodisperse sample of this compound, the spectrum should show a single, sharp peak corresponding to the exact molecular mass of the compound (often seen as adducts with Na+ or K+). mdpi.com The absence of peaks separated by 44 Da (the mass of an ethylene glycol unit) confirms the high monodispersity of the sample. mdpi.comnsf.gov Optimizing the matrix, cationizing agent, and solvent is critical for obtaining high-quality spectra. frontiersin.org

Electrospray Ionization (ESI) MS is another soft ionization technique used to confirm the molecular weight and purity of PEG derivatives, often coupled with liquid chromatography (LC-MS). walshmedicalmedia.com

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):

GPC is the standard method for determining the molecular weight distribution and polydispersity index (PDI) of polymers. wayeal-instrument.comjenkemusa.com For a truly monodisperse sample, the PDI (calculated as Mw/Mn) should be very close to 1.00. nih.gov While GPC can confirm a narrow distribution, it may not have the resolution to separate adjacent oligomers of short PEGs. waters.comlcms.cz Therefore, it is used to provide a general overview of the sample's homogeneity and to detect any high molecular weight contaminants. wayeal-instrument.com

| Characterization Method | Information Obtained | Relevance to this compound | References |

| 1H NMR Spectroscopy | Structural confirmation, ratio of backbone units to end-groups, quantitative assessment of end-group functionalization. | Confirms the - (OCH2CH2)5 - structure and the presence and integrity of both the hydroxyl and methyl ester termini. | mdpi.comacs.orgresearchgate.net |

| MALDI-TOF Mass Spectrometry | Absolute molecular weight, confirmation of monodispersity, identification of impurities (e.g., different chain lengths). | Provides definitive proof of the exact mass, confirming it is the PEG5 derivative and not PEG4 or PEG6. A single peak demonstrates high purity. | bath.ac.uknsf.govwalshmedicalmedia.com |

| Gel Permeation Chromatography (GPC) | Molecular weight distribution (Mw, Mn), Polydispersity Index (PDI). | Measures the overall homogeneity of the sample. A PDI value approaching 1.00 indicates a monodisperse product. | wayeal-instrument.comwaters.comjenkemusa.com |

Advanced Functionalization and Conjugation Strategies Utilizing Hydroxy Peg5 Methyl Ester

Derivatization of the Hydroxyl Terminus to Activated Electrophiles (e.g., Esters, Halides, Tosylates)

The terminal hydroxyl group of Hydroxy-PEG5-methyl ester serves as a versatile handle for the introduction of various electrophilic groups. These activated functionalities are essential for subsequent conjugation reactions, typically with nucleophiles like amines and thiols on biomolecules.

Esters: The hydroxyl group can be esterified with a variety of carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form ester linkages. For instance, reaction with succinic anhydride (B1165640) can introduce a terminal carboxylic acid, which can then be further activated. medchemexpress.com

Tosylates: A common and highly effective method for activating the hydroxyl group is its conversion to a tosylate. This is typically achieved by reacting the PEG linker with p-toluenesulfonyl chloride (TsCl) in the presence of a base. oup.comrsc.org The tosylate group is an excellent leaving group, making the resulting molecule highly susceptible to nucleophilic substitution. A general procedure involves dissolving the oligoethylene glycol in a mixture of THF and water with an excess of sodium hydroxide (B78521), followed by the dropwise addition of TsCl at low temperatures (0-5 °C). oup.com This method has been shown to be efficient for a range of oligoethylene glycols. oup.com For example, the monotosylation of tetraethylene glycol has been achieved with high yields. chemicalbook.com

Halides: The hydroxyl group can also be converted to a halide, such as a bromide or chloride. This transformation can be accomplished using various halogenating agents. For instance, thionyl halides can be used for this purpose. nih.gov Another approach involves reacting the alcohol with an optionally substituted aromatic carboxylic acid halide in the presence of an N-substituted formamide. google.com

Table 1: Derivatization of the Hydroxyl Terminus

| Functional Group | Reagents and Conditions | Product |

|---|---|---|

| Tosylate | p-toluenesulfonyl chloride (TsCl), NaOH, THF/H₂O, 0-5 °C | Hydroxy-PEG5-tosylate methyl ester |

| Mesylate | Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Dichloromethane (DCM), 0 °C to RT | Hydroxy-PEG5-mesylate methyl ester |

| Halide | Thionyl chloride (SOCl₂) or Thionyl bromide (SOBr₂) | Chloro-PEG5-methyl ester or Bromo-PEG5-methyl ester |

| Ester | Carboxylic acid, DCC/DMAP or Acid chloride, base | Acyl-PEG5-methyl ester |

Functionalization of the Methyl Ester Terminus into Carboxylic Acids, Amides, or Hydrazides

The methyl ester terminus of this compound provides another site for functionalization, which can be modified independently of the hydroxyl end under appropriate conditions.

Carboxylic Acids: The most straightforward modification of the methyl ester is its hydrolysis to the corresponding carboxylic acid. This is typically achieved under basic conditions, a process known as saponification. masterorganicchemistry.comlibretexts.orglibretexts.org The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt. masterorganicchemistry.comlibretexts.org This reaction is generally irreversible under basic conditions because the carboxylate salt formed is unreactive towards the alcohol by-product. masterorganicchemistry.com

Amides: The methyl ester can be converted directly to an amide by reaction with an amine, a process known as aminolysis. However, this reaction can be challenging and may require harsh conditions such as high temperatures or the use of catalysts. researchgate.net A more common approach is to first hydrolyze the ester to the carboxylic acid, which is then activated (e.g., with a carbodiimide (B86325) like DCC or EDC) to facilitate reaction with an amine to form a stable amide bond. jku.at

Hydrazides: Hydrazides can be synthesized from methyl esters through hydrazinolysis. This reaction involves treating the ester with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O). rsc.orgbiochempeg.com The resulting hydrazide is a valuable functional group, as it can react with aldehydes and ketones to form hydrazone linkages, which are useful in bioconjugation. rsc.org

Table 2: Functionalization of the Methyl Ester Terminus

| Functional Group | Reagents and Conditions | Product |

|---|---|---|

| Carboxylic Acid | 1. NaOH (aq) or LiOH (aq) 2. HCl (aq) | Hydroxy-PEG5-carboxylic acid |

| Amide | 1. Hydrolysis to acid 2. Amine (R-NH₂), EDC/NHS | Hydroxy-PEG5-amide |

| Hydrazide | Hydrazine hydrate (H₂NNH₂·H₂O), heat | Hydroxy-PEG5-hydrazide |

Integration of Click Chemistry Tags (e.g., Azide (B81097), Alkyne, Tetrazine, Cyclooctyne) for Bioconjugation

"Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for bioconjugation. This compound can be readily functionalized with click chemistry handles.

Azides and Alkynes: The most common click chemistry reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). An azide group can be introduced onto the PEG scaffold by first converting the hydroxyl group to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with sodium azide. nih.govrsc.org An alkyne group, such as a propargyl group, can be introduced by reacting the hydroxyl group with propargyl bromide in the presence of a base. acs.org These azide- and alkyne-functionalized PEGs are stable and can be used to conjugate to molecules containing the complementary functionality. nih.govrsc.org

Tetrazines and Cyclooctynes: For copper-free click chemistry, which is advantageous for in vivo applications, inverse-electron-demand Diels-Alder reactions between tetrazines and strained alkynes or alkenes (e.g., cyclooctynes, norbornenes) are often employed. While specific examples for this compound are not detailed, the general principles of functionalizing PEG linkers with these groups are well-established. nih.gov

Table 3: Integration of Click Chemistry Tags

| Click Chemistry Tag | Precursor | Reagents and Conditions | Product |

|---|---|---|---|

| Azide | Hydroxy-PEG5-tosylate methyl ester | Sodium azide (NaN₃), DMF | Azido-PEG5-methyl ester |

| Alkyne (Propargyl) | This compound | Propargyl bromide, NaH, THF | Propargyl-PEG5-methyl ester |

| Tetrazine | Hydroxy-PEG5-amine methyl ester | Activated tetrazine derivative | Tetrazine-PEG5-methyl ester |

| Cyclooctyne (B158145) | Hydroxy-PEG5-amine methyl ester | Activated cyclooctyne derivative (e.g., DBCO-NHS ester) | DBCO-PEG5-methyl ester |

Synthesis of Heterobifunctional Linkers Based on the this compound Scaffold

The inherent bifunctionality of this compound makes it an excellent starting point for the synthesis of more complex heterobifunctional linkers. By selectively modifying each end, linkers with two different reactive groups can be created for a multitude of applications, including the construction of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com

A common strategy involves protecting one of the functional groups while the other is being modified. For example, a related compound, Hydroxy-PEG5-t-butyl ester, utilizes a t-butyl ester to protect the carboxylic acid functionality while the hydroxyl group is modified. The t-butyl group can then be removed under acidic conditions to reveal the carboxylic acid. sigmaaldrich.com

Starting from this compound, one could, for instance, convert the hydroxyl group to an azide as described in section 4.3. Subsequently, the methyl ester can be hydrolyzed to a carboxylic acid (section 4.2), yielding an Azido-PEG5-carboxylic acid linker. This heterobifunctional linker can then be used to conjugate two different molecules, one via the azide and the other via the carboxylic acid.

Methodologies for Multi-Step Sequential Functionalization

The synthesis of complex molecular architectures based on the this compound scaffold often requires a multi-step, sequential approach to ensure that the desired functional groups are introduced at the correct positions without unintended side reactions. This relies heavily on the use of orthogonal protecting groups.

An example of a sequential functionalization strategy could be as follows:

Tosylation of the hydroxyl group: React this compound with TsCl to yield Tosyl-PEG5-methyl ester.

Introduction of an azide: React the tosylated intermediate with sodium azide to produce Azido-PEG5-methyl ester.

Hydrolysis of the methyl ester: Treat the azide-functionalized ester with aqueous base, followed by acidification, to yield Azido-PEG5-carboxylic acid.

Activation and amidation: The resulting carboxylic acid can be activated with EDC/NHS and then reacted with an amine-containing molecule to form an amide bond, leaving the azide group available for a subsequent click reaction.

This step-by-step approach allows for the precise construction of complex conjugates. The synthesis of various heterobifunctional oligo(ethylene glycol) linkers has been demonstrated through such sequential modifications, highlighting the versatility of this strategy. nih.govrsc.org

Research Applications of Hydroxy Peg5 Methyl Ester in Chemical Biology and Materials Science

Applications in Bioconjugation Chemistry and Chemical Biology

In the fields of bioconjugation and chemical biology, Hydroxy-PEG5-methyl ester serves as a flexible linker and building block for constructing complex molecular systems. Its ability to connect different molecular entities while imparting favorable physicochemical properties is central to its utility.

In the development of research-scale drug delivery systems, PEGylation—the attachment of PEG chains to molecules—is a widely used strategy to improve pharmacokinetic properties. mdpi.com this compound is a building block for such systems. Its incorporation can enhance the stability and circulation time of nanoparticles or other delivery vehicles, creating a "stealth effect" that helps evade rapid clearance from the body. mdpi.com The terminal functional groups (hydroxyl and methyl ester) allow for the attachment of both a therapeutic payload and a targeting ligand, such as an antibody or peptide, enabling the system to be directed toward specific cells or tissues for research applications. mdpi.com

One of the most significant applications of this compound is as a PEG-based linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.comtargetmol.commedchemexpress.com PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. medchemexpress.comnih.gov The linker is a critical component that connects the ligand binding to the target protein and the ligand binding to the E3 ligase. biochempeg.com this compound provides the necessary flexible, hydrophilic scaffold for this purpose, and its functional groups facilitate the synthetic connection of the two ligand moieties. broadpharm.com

| PROTAC Component | Function | Role of this compound |

| Target Protein Ligand | Binds specifically to the protein of interest (POI). | Not directly involved, but is attached to one end of the linker. |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., VHL, CRBN). nih.govnih.gov | Not directly involved, but is attached to the other end of the linker. |

| Linker | Covalently connects the two ligands and positions them correctly to form a stable ternary complex (Target-PROTAC-Ligase). | Provides the flexible, soluble scaffold connecting the two ligands. The hydroxyl and ester groups are the chemical handles used for its incorporation during synthesis. broadpharm.commedchemexpress.com |

The bifunctional nature of this compound makes it a useful reagent for the chemical modification of proteins and nucleic acids, a process often referred to as PEGylation. broadpharm.com The hydroxyl group can be chemically activated or replaced to react with specific amino acid residues on a protein's surface. dcchemicals.com This modification can enhance the protein's solubility, stability, and reduce its immunogenicity. precisepeg.com

In the context of nucleic acids, such as therapeutic aptamers or antisense oligonucleotides, PEGylation is a common strategy to improve drug-like properties. mdpi.com Attaching a PEG linker like this compound to the 5' or 3' end of an oligonucleotide can protect it from nuclease degradation and reduce its rate of renal filtration, thereby extending its half-life in vivo. mdpi.com

This compound and similar PEG structures are employed in the synthesis of peptides and oligonucleotides. They can be used as linkers to improve the solubility of hydrophobic peptides, facilitating their handling and purification. acs.org In solid-phase synthesis, PEG linkers can be attached to the solid support to create a more favorable, solvated environment for the growing peptide or oligonucleotide chain. acs.org Post-synthesis, the compound can be used to conjugate peptides or oligonucleotides to other molecules, such as labels or delivery vehicles, leveraging its reactive ends for covalent attachment. broadpharm.comdcchemicals.com

Engineering of Chemical Tools for Protein and Nucleic Acid Modification.

Applications in Polymer Science and Engineering

While less documented than its biological applications, the chemical structure of this compound lends itself to potential uses in polymer science and engineering. Its bifunctionality allows it to be incorporated into larger polymer structures as a monomer or a modifier.

Based on its functional groups, this compound can be envisioned as a building block for novel polymers. The hydroxyl group can act as an initiator for ring-opening polymerization of cyclic esters or ethers, creating block copolymers where one block is the PEG chain. It can also react with monomers such as isocyanates or acid chlorides to form polyurethanes or polyesters, respectively.

Furthermore, the methyl ester group can undergo transesterification reactions. diva-portal.org This allows the molecule to be incorporated into existing polyester (B1180765) backbones, introducing flexible, hydrophilic PEG segments. Such modifications could be used to alter the bulk properties of materials, for instance, by lowering the glass transition temperature (Tg), increasing hydrophilicity, or creating amphiphilic polymers capable of self-assembly into micelles or other structures. diva-portal.org The synthesis of polymeric surfactants from methyl ester feedstocks is an established concept, suggesting that this compound could be a precursor for specialty surfactants with defined hydrophilic-lipophilic balance. kipmi.or.id

| Application Area | Role of this compound | Key Functional Groups | Potential Outcome |

| Bioconjugation | Versatile linker for connecting biomolecules. | Hydroxyl, Methyl Ester | Creation of antibody-drug conjugates, labeled proteins. broadpharm.com |

| Molecular Probes | Solubilizing and shielding spacer. | PEG Chain, Hydroxyl | Probes with enhanced specificity and reduced background. researchgate.net |

| PROTACs | Flexible linker for scaffold construction. | PEG Chain, Hydroxyl, Methyl Ester | Targeted protein degradation. medchemexpress.com |

| Nucleic Acid Modification | PEGylating agent for improved stability. | Hydroxyl, Methyl Ester | Oligonucleotides with longer in vivo half-lives. mdpi.com |

| Polymer Synthesis | Monomer or chain modifier. | Hydroxyl, Methyl Ester | Synthesis of novel copolymers with tailored properties (e.g., amphiphilicity, lower Tg). diva-portal.org |

Controlled Synthesis of Defined Polymeric Architectures Incorporating PEG Blocks.

The synthesis of well-defined polymers is crucial for developing advanced materials with specific properties. This compound serves as a valuable building block in creating such polymers. The hydroxyl group can act as an initiator for ring-opening polymerization of cyclic esters or ethers, allowing for the growth of polymer chains with a PEG segment at one end. nih.gov This approach enables the creation of block copolymers with both hydrophobic and hydrophilic segments, which are essential for various applications.

Furthermore, the methyl ester can be hydrolyzed to a carboxylic acid, providing another reactive site for further polymerization or modification. This dual functionality allows for the synthesis of complex polymeric architectures, such as graft copolymers and star-shaped polymers, with precise control over their molecular weight and structure. acs.org

Surface Functionalization and Modification of Biomaterials and Solid Supports.

The surface properties of biomaterials play a critical role in their interaction with biological systems. This compound is utilized to modify the surfaces of materials to enhance their biocompatibility and functionality. The hydrophilic PEG chain can be grafted onto a material's surface to create a "stealth" effect, which reduces non-specific protein adsorption and minimizes immune responses. nih.govresearchgate.net This is particularly important for medical implants and drug delivery systems.

The hydroxyl group of the compound can be used to covalently attach it to surfaces containing complementary reactive groups. Alternatively, the methyl ester can be hydrolyzed to a carboxylic acid, which can then be activated to react with amine groups on a surface. This versatility in attachment chemistry makes it suitable for modifying a wide range of materials, including polymers and inorganic substrates. researchgate.netmdpi.comnih.gov

Fabrication of Hydrogels and Smart Materials with Tunable Properties for Research.

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them ideal for applications in tissue engineering and drug delivery. This compound can be incorporated into hydrogel structures to control their properties. By acting as a crosslinker or as a component of the polymer backbone, it can influence the swelling behavior, mechanical strength, and degradation rate of the hydrogel. researchgate.netnih.gov

The ability to tune these properties is essential for creating "smart" materials that can respond to specific environmental stimuli, such as pH or temperature. For instance, the ester linkage in the compound can be designed to be hydrolytically or enzymatically cleavable, leading to the controlled degradation of the hydrogel and the release of encapsulated therapeutic agents. nih.gov

Development of PEGylated Polymer Nanoparticles for Research Investigations.

PEGylation, the process of attaching PEG chains to nanoparticles, is a widely used strategy to improve their performance in drug delivery applications. This compound is an effective reagent for the PEGylation of polymeric nanoparticles. The PEG chains on the nanoparticle surface create a hydrophilic shield that prolongs their circulation time in the bloodstream by preventing their rapid clearance by the immune system. mdpi.comnih.gov

The terminal hydroxyl group of the attached this compound can be further functionalized with targeting ligands, such as antibodies or peptides, to direct the nanoparticles to specific cells or tissues. This targeted delivery approach can enhance the therapeutic efficacy of the encapsulated drug while minimizing side effects. preprints.org

Applications in Supramolecular Chemistry and Self-Assembly

The unique amphiphilic nature of molecules derived from this compound drives their application in the field of supramolecular chemistry.

Role in Directing Self-Assembly Processes of Macromolecular Constructs.

The self-assembly of molecules into well-defined nanostructures is a powerful bottom-up approach for creating functional materials. The amphiphilic character of molecules synthesized using this compound, which possess both a hydrophilic PEG block and a hydrophobic segment, allows them to spontaneously assemble in aqueous environments. acs.org These self-assembled structures, such as micelles and vesicles, can encapsulate hydrophobic drugs, protecting them from degradation and facilitating their delivery. The size and shape of these assemblies can be controlled by varying the length of the hydrophobic and hydrophilic blocks. mdpi.com

Formation of Amphiphilic Block Copolymers for Nanostructure Generation.

Block copolymers composed of both hydrophilic and hydrophobic segments are of great interest for their ability to form a variety of nanostructures in solution. This compound is a key component in the synthesis of such amphiphilic block copolymers. The hydroxyl group can initiate the polymerization of a hydrophobic monomer, resulting in a diblock copolymer with a PEG segment.

These block copolymers can self-assemble into various morphologies, including spheres, cylinders, and lamellae, depending on the relative block lengths and the solvent conditions. These nanostructures have potential applications in areas such as nanolithography, catalysis, and as templates for the synthesis of other nanomaterials.

Applications in Organic Synthesis and Catalyst Design

The unique structure of this compound, featuring a reactive hydroxyl group at one terminus and a stable methyl ester at the other, makes it a valuable tool in modern synthetic chemistry. Its applications span from serving as a soluble support for the construction of chemical libraries to its integration into complex catalyst systems to improve their function and recyclability.

Use as a Soluble Polymeric Support for Parallel or Combinatorial Synthesis

Liquid-Phase Synthesis (LPS) is a methodology that merges the advantages of traditional homogeneous solution-phase chemistry with the purification benefits of solid-phase synthesis. sciengine.com In this approach, a soluble polymer is used as a support for the growing molecule. sciengine.comresearchgate.net Monodisperse PEG derivatives like this compound are particularly well-suited for this role due to their well-defined structure, which simplifies product analysis compared to polydisperse polymers. aiche.org

The core principle of using this compound as a soluble support involves leveraging its differential solubility. The PEG-bound molecule remains dissolved in the reaction solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF)), ensuring homogeneous reaction conditions which can be easily monitored using standard analytical techniques like NMR spectroscopy. kpi.ua Upon completion of a reaction step, the polymer-supported product is precipitated by adding a non-solvent, such as diethyl ether. nih.gov The precipitated solid can be isolated by filtration, and excess reagents and low-molecular-weight byproducts are washed away. nih.gov This cycle of reaction and precipitation-based purification can be repeated for multiple synthetic steps. kpi.ua

In the context of this compound, the terminal hydroxyl group serves as the initial anchoring point for the first building block of a synthetic sequence. sciengine.commdpi.com The methyl ester group on the other end typically remains inert during the synthesis, acting as a protected form of a carboxylic acid. broadpharm.com

This methodology is highly amenable to parallel and combinatorial synthesis for the rapid generation of compound libraries. nih.govscripps.edu By dividing the PEG-anchored starting material into multiple reaction vessels, different building blocks can be introduced in parallel, leading to a diverse set of final compounds after cleavage from the support. This approach has been successfully used in the synthesis of biaryl derivatives and other small molecules. nih.gov

Table 1: Hypothetical Parallel Synthesis of an Amide Library using this compound as a Soluble Support This table illustrates how a library of nine distinct amide compounds could be generated in parallel by reacting three different amines with three different acylating agents, all initially anchored to the this compound support.

| Acylating Agent 1 (R¹-COCl) | Acylating Agent 2 (R²-COCl) | Acylating Agent 3 (R³-COCl) | |

| Amine 1 (R⁴-NH₂) ** | PEG-Product (R¹-CO-NH-R⁴) | PEG-Product (R²-CO-NH-R⁴) | PEG-Product (R³-CO-NH-R⁴) |

| Amine 2 (R⁵-NH₂) | PEG-Product (R¹-CO-NH-R⁵) | PEG-Product (R²-CO-NH-R⁵) | PEG-Product (R³-CO-NH-R⁵) |

| Amine 3 (R⁶-NH₂) ** | PEG-Product (R¹-CO-NH-R⁶) | PEG-Product (R²-CO-NH-R⁶) | PEG-Product (R³-CO-NH-R⁶) |

Incorporation into Ligand Architectures for Homogeneous and Heterogeneous Catalysis

The recovery and recycling of expensive metal catalysts is a significant challenge in homogeneous catalysis. nih.gov One effective strategy is to immobilize the catalyst on a support, and soluble polymers like PEG have emerged as powerful tools for this purpose. rsc.org Attaching a PEG chain to a catalyst's ligand can impart unique solubility properties, enabling catalyst recovery through precipitation or phase-separation, a technique known as thermoregulated or phase-separable catalysis. researchgate.netscielo.org.za

Homogeneous Catalysis

In this context, this compound can act as a "PEGylating" agent for catalyst ligands. The terminal hydroxyl group provides a convenient handle to covalently attach the oligoether chain to a variety of ligand scaffolds, such as phosphines, N-heterocyclic carbenes (NHCs), or pyridines. mdpi.comgoogle.com This modification renders the resulting metal-ligand complex soluble in specific solvents, including polar or aqueous media. mdpi.comresearchgate.net

A key advantage is that the PEG-tagged catalyst, while fully dissolved and active during the reaction, can be selectively precipitated by changing the solvent composition or temperature. scielo.org.zaresearchgate.net This allows for simple recovery and reuse of the catalyst, which has been demonstrated for various reactions, including Suzuki couplings and hydroformylations, using PEG-functionalized ligands. researchgate.netresearchgate.net

Table 2: Potential Functionalization of Common Ligand Scaffolds with this compound This table outlines how the hydroxyl group of this compound could be used to attach it to common ligand backbones, thereby creating a PEG-tagged ligand for recoverable homogeneous catalysts.

| Ligand Type | Example Scaffold | Functionalization Strategy via -OH Group | Resulting Structure |

| Phosphine | Hydroxyphenyl-phosphine | Williamson Ether Synthesis | Ligand-O-PEG5-Methyl ester |

| N-Heterocyclic Carbene (NHC) | Hydroxyalkyl-imidazolium salt | Etherification | Ligand-O-PEG5-Methyl ester |

| Pyridine | Hydroxypyridine | Etherification | Ligand-O-PEG5-Methyl ester |

| Salen | Phenolic Salen Ligand | Williamson Ether Synthesis | Ligand-O-PEG5-Methyl ester |

Heterogeneous Catalysis

For heterogeneous catalysis, this compound can be used to create catalysts immobilized on solid supports. The hydroxyl group can be used to graft the molecule onto an inorganic support like silica (B1680970) or a polymer resin. mdpi.commdpi.com The terminal methyl ester can then be hydrolyzed to a carboxylic acid, which, after activation, can be used to covalently attach a catalyst or ligand.

Analytical Characterization Techniques for Hydroxy Peg5 Methyl Ester Derivatives and Conjugates in Research Contexts

Spectroscopic Characterization (e.g., Advanced NMR, High-Resolution Mass Spectrometry, FT-IR for functional group changes).

Spectroscopic methods are fundamental in the detailed structural analysis of Hydroxy-PEG5-methyl ester derivatives and their conjugates.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of PEG derivatives. rsc.org In the ¹H NMR spectrum of this compound, characteristic signals corresponding to the ethylene (B1197577) glycol repeating units are observed, typically in the range of 3-4 ppm. researchgate.net The terminal hydroxyl and methyl ester groups also give rise to distinct signals. mdpi.com For instance, a Certificate of Analysis for a similar compound, 18-hydroxy-4,7,10,13,16-Pentaoxaoctadecanoic acid, methyl ester, confirms a structure consistent with its ¹H NMR spectrum. medchemexpress.com Following conjugation to a biomolecule, changes in the NMR spectrum, such as the disappearance or shift of the hydroxyl proton signal, can confirm successful derivatization. researchgate.net Furthermore, advanced NMR techniques can provide insights into the higher-order structure of PEGylated proteins. nih.gov

High-Resolution Mass Spectrometry (HRMS) is indispensable for the accurate determination of molecular weight and confirmation of the elemental composition of this compound and its derivatives. strath.ac.uk Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. frontiersin.orgjeol.com For the parent compound, HRMS can verify its molecular formula, C₁₄H₂₈O₈, and molecular weight of 324.37 g/mol . medchemexpress.com When analyzing conjugates, mass spectrometry provides the average molecular weight and the degree of PEGylation. nih.govfrontiersin.org The combination of soft ionization techniques, which minimize fragmentation and clearly show the molecular ion, with high-resolution analysis enhances the accuracy of identification. jeol.comjeolusa.com

Fourier-Transform Infrared (FT-IR) Spectroscopy is particularly useful for monitoring changes in functional groups during the derivatization of this compound. rsc.org The FT-IR spectrum of the parent compound will exhibit characteristic absorption bands, including a broad O-H stretching band around 3430 cm⁻¹ for the hydroxyl group and C-O stretching vibrations for the ether linkages of the PEG chain, typically in the 1000-1200 cm⁻¹ region. nih.govbas.bg The presence of the methyl ester would be indicated by a C=O stretching vibration. ijcea.org Upon conjugation, the disappearance or significant shift of the hydroxyl band, and the appearance of new bands corresponding to the linkage formed (e.g., amide or ester bonds), provide direct evidence of the reaction's success. researchgate.net

| Technique | Information Provided for this compound & Derivatives | Typical Observations & Findings |

| ¹H NMR | Structural confirmation, verification of end-group functionality. | Signals for PEG backbone (3-4 ppm), terminal hydroxyl, and methyl ester groups. researchgate.net Disappearance/shift of hydroxyl signal upon conjugation. |

| HRMS | Accurate molecular weight, elemental composition, degree of PEGylation. | Confirms MW of 324.37 for parent compound. medchemexpress.com Provides MW of conjugates and number of attached PEG units. frontiersin.org |

| FT-IR | Identification of functional groups, confirmation of reaction. | O-H stretch (~3430 cm⁻¹), C-O stretch (1000-1200 cm⁻¹). nih.govbas.bg Changes in these bands indicate successful conjugation. |

Chromatographic Analysis (e.g., HPLC, GPC/SEC for Purity, Molecular Weight, and Polymer Dispersion).

Chromatographic techniques are essential for the separation, purification, and analysis of this compound conjugates, providing critical information on purity, molecular weight, and dispersity. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique for assessing the purity of both the initial PEG linker and the final conjugate. frontiersin.orgnih.gov Reversed-phase HPLC (RP-HPLC) is often used to separate the PEGylated product from the unreacted biomolecule and excess PEG reagent. nih.gov A certificate of analysis for a this compound analog reported a purity of 98.97% as determined by HPLC. medchemexpress.com For PEGylated proteins, HPLC methods must often be optimized for each specific conjugate to achieve adequate separation. frontiersin.org

Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC) is the primary method for determining the molecular weight distribution of polymers and their conjugates. scielo.brlcms.cz SEC separates molecules based on their hydrodynamic volume, which increases significantly upon PEGylation. nih.gov This allows for the separation of mono-, di-, and multi-PEGylated species from each other and from the unmodified protein. researchgate.netchromatographyonline.com The technique is crucial for assessing the heterogeneity of the conjugation reaction products. chromatographyonline.com While GPC/SEC is a powerful tool, it's important to note that the elution time is related to the hydrodynamic volume, not directly to the molecular weight, and PEGs have a larger hydrodynamic volume than proteins of the same mass. creativepegworks.com Modern aqueous GPC/SEC columns can achieve high resolution, even separating individual PEG oligomers. chromatographyonline.com

| Technique | Purpose | Key Findings & Considerations |

| HPLC | Purity assessment, separation of reaction components. | Can quantify free PEG vs. conjugated protein. frontiersin.org Methods often require specific optimization. frontiersin.org |

| GPC/SEC | Molecular weight distribution, separation of PEGylated species. | Separates based on hydrodynamic size, resolving different degrees of PEGylation. scielo.brchromatographyonline.com Modern columns offer high resolution. chromatographyonline.comwaters.com |

| Technique | Application to Complex Conjugates | Insights Gained |

| Cryo-EM | Visualization of large, complex PEGylated assemblies. | Provides overall morphology and structural organization. researchgate.netresearchgate.net |

| SAXS | Determination of size, shape, and conformation in solution. | Measures hydrodynamic radius and overall shape of conjugates. acs.orgrsc.org |

Quantitative Analytical Methodologies for Conjugation Efficiency and Yields.

Determining the efficiency of the PEGylation reaction and the yield of the desired product is critical for process optimization and ensuring the quality of the final conjugate. researchgate.net

The efficiency of a PEGylation reaction can be influenced by various parameters, including the molar ratio of the reactants, pH, and the specific chemistry used for conjugation. researchgate.net The yield of a specific PEGylated product can range significantly depending on these factors. researchgate.net

Several analytical methods can be used to quantify conjugation efficiency. Chromatographic techniques like HPLC and GPC/SEC are central to this analysis. frontiersin.org By integrating the peak areas of the unreacted protein, the desired mono-PEGylated product, and any multi-PEGylated byproducts, a quantitative measure of the reaction's outcome can be obtained. lcms.czchromatographyonline.com

Mass spectrometry can also be used quantitatively to determine the degree of PEGylation by analyzing the relative intensities of the peaks corresponding to the unmodified protein and its various PEGylated forms. nih.gov Additionally, specialized assays, such as colorimetric methods or enzyme-linked immunosorbent assays (ELISAs), can be developed to quantify PEGylated molecules, particularly in complex biological samples. researchgate.netnih.gov The choice of method depends on the specific characteristics of the conjugate and the required sensitivity and accuracy. frontiersin.org

Emerging Research Directions and Future Prospects for Hydroxy Peg5 Methyl Ester Chemistry

Exploration of Novel Reaction Pathways for Enhanced Functionalization Efficiency

The terminal hydroxyl group of Hydroxy-PEG5-methyl ester is a key site for chemical modification, allowing for its conjugation to a wide array of molecules. Research is actively exploring more efficient and specific reaction pathways to enhance its utility.

Traditional methods for functionalizing hydroxyl-terminated PEGs often involve activation with reagents like p-nitrophenyl chloroformate or conversion into sulfonylated PEG intermediates. nih.govmdpi.com These activated PEGs can then react with nucleophiles, such as the amine groups on proteins. nih.gov However, these reactions can sometimes lack specificity and require harsh conditions or excessive reagents. frontiersin.org

Current research focuses on developing milder and more efficient functionalization strategies. For instance, the hydroxyl group can be converted to other functionalities to enable "click chemistry" reactions. uni-konstanz.denih.gov This includes converting the hydroxyl to an azide (B81097) or an alkyne, which can then undergo a highly specific and efficient [3+2] cycloaddition reaction. uni-konstanz.de This approach offers high yields and creates a stable triazole linkage, making it ideal for creating well-defined bioconjugates. uni-konstanz.de

Another area of exploration is enzymatic functionalization. Enzymes like transglutaminase can catalyze site-specific reactions, for example, by incorporating alkylamine derivatives of PEG into proteins at specific glutamine residues. scielo.brresearchgate.net While this typically involves an amine-functionalized PEG, the hydroxyl group of this compound could be chemically converted to a primary amine to leverage this highly specific enzymatic pathway. mdpi.com

The table below summarizes potential reaction pathways for the functionalization of the hydroxyl group.

Interactive Table 1: Potential Functionalization Pathways for this compound

| Reaction Type | Reagents/Conditions | Resulting Functional Group | Key Advantages |

|---|---|---|---|

| Esterification | Carboxylic acid, DCC/DMAP | Ester | Direct linkage to carboxyl-containing molecules. utwente.nl |

| Mesylation followed by Azide Substitution | MsCl, Et3N; then NaN3 | Azide | Enables highly efficient "click chemistry" reactions. mdpi.com |

| Aldehyde Conversion | Oxidation (e.g., Swern, Dess-Martin) | Aldehyde | Reacts with primary amines to form a Schiff base, which can be reduced to a stable amine linkage. mdpi.com |

Integration into Advanced Drug Discovery Research Platforms (excluding clinical aspects)

This compound and similar discrete PEG linkers are becoming integral components in advanced drug discovery platforms, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). biochempeg.combiochempeg.comsinopeg.commedchemexpress.com

In PROTACs, a linker connects a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein. biochempeg.com The length, flexibility, and solubility of this linker are critical for the efficacy of the PROTAC. jenkemusa.com Monodisperse PEG linkers like this compound are highly valuable because they increase the water solubility of the PROTAC molecule and allow for systematic variation of the linker length to optimize degradation efficiency. biochempeg.comjenkemusa.com Statistics show that over half of reported PROTACs utilize PEG-based linkers. biochempeg.com The hydroxyl and methyl ester groups on this compound provide two distinct points for modification, facilitating the assembly of PROTAC libraries for screening. jenkemusa.combroadpharm.com

In the field of ADCs, linkers connect a potent cytotoxic drug to a monoclonal antibody, which targets the drug to cancer cells. sinopeg.com The properties of the linker are crucial for the stability and efficacy of the ADC. sinopeg.com PEG linkers enhance the water solubility of the conjugate, which can prevent aggregation, and can also influence the drug-antibody ratio (DAR). sinopeg.com By using discrete PEGs, researchers can create more homogeneous ADCs with a precisely controlled DAR, leading to optimized therapeutic effectiveness. sinopeg.com

Development of Next-Generation Bioconjugation Methodologies

The field of bioconjugation is continuously evolving towards methods that are more specific, efficient, and performed under mild, biological conditions. jppres.com this compound is well-suited for these next-generation methodologies.

A key trend is the move towards site-specific PEGylation, which aims to attach a single PEG chain at a defined location on a protein to avoid the heterogeneity of random conjugation. frontiersin.orgnih.gov This can be achieved through several strategies:

Cysteine-Specific Conjugation : A free cysteine residue on a protein can react with a PEG derivative containing a maleimide (B117702) or other thiol-reactive group. scielo.brnih.gov The hydroxyl group of this compound can be converted to such a group.

Unnatural Amino Acid Incorporation : An unnatural amino acid with a unique reactive handle, such as an azide group, can be incorporated into a protein. uni-konstanz.de A PEG linker functionalized with a corresponding alkyne group can then be "clicked" onto the protein with high specificity. uni-konstanz.de

Enzymatic Ligation : Enzymes can be used to attach PEG derivatives to specific amino acid sequences on a protein, offering high precision and mild reaction conditions. scielo.brresearchgate.net

Another emerging area is the development of cleavable linkers, which release the conjugated molecule under specific physiological conditions. mdpi.com For instance, disulfide bonds can be incorporated into the linker, which are cleaved in the reducing environment inside a cell. nih.govrsc.org The hydroxyl group of this compound provides a starting point for synthesizing such advanced, cleavable linker systems.

Contributions to Responsive and Adaptive Material Systems

"Smart" hydrogels and other responsive materials that change their properties in response to external stimuli are a major focus of materials science research. frontiersin.orgmdpi.com PEG-based materials are central to this field due to their biocompatibility and tunable properties. nih.gov this compound can serve as a building block or cross-linker in the synthesis of these advanced materials.

PEG hydrogels can be designed to be responsive to stimuli such as pH, temperature, or specific enzymes. mdpi.com For example, by incorporating hydrolytically or enzymatically degradable linkages, hydrogels can be engineered to release encapsulated drugs in a controlled manner. nih.gov The hydroxyl group of this compound can be used to covalently cross-link it into a hydrogel network using chemistries like carbodiimide (B86325) reactions. frontiersin.org

Recent developments include hydrogels that form rapidly in situ under physiological conditions. nih.govrsc.org For example, combining thiol-terminated and pyridyl disulfide-terminated multi-arm PEGs results in near-instantaneous gel formation through disulfide bond creation. nih.govrsc.org These gels can be designed to be bioreducible, degrading naturally over time. rsc.org this compound can be modified with these reactive groups to be incorporated into such adaptive systems. These materials have applications in controlled drug delivery and tissue engineering. nih.gov

Computational Chemistry and Modeling Approaches for Predicting Reactivity and Conformation

Molecular dynamics (MD) simulations and other computational methods are increasingly used to understand and predict the behavior of PEGylated molecules at an atomic level. nih.govnih.gov These tools are crucial for rationally designing PEG linkers for specific applications, as they can provide insights that are difficult to obtain experimentally. nih.govresearchgate.net

Computational studies can predict the dominant conformations of PEG linkers, which is critical for applications like PROTACs where the distance and orientation between the two ends of the linker determine its effectiveness. acs.orgnih.gov For example, MD simulations have shown that PEG linkers can adopt different shapes and polarities in different solvent environments, which influences properties like cell permeability. acs.org Modeling can help optimize linker length; studies have suggested that for certain applications, a linker of five or six PEG units provides an optimal balance of flexibility and binding affinity. d-nb.info

Furthermore, computational models can predict the reactivity of different functional groups and the energetic favorability of linker conformations upon binding to a target. d-nb.info All-atom and coarse-grained models have been developed for PEG chains, and their accuracy has been validated against experimental data. nih.govmdpi.com These simulations help explain how PEGylation influences the surface properties and interactions of molecules, enabling the rational design of drug delivery systems and other advanced materials. researchgate.net

Interactive Table 2: Computational Approaches in PEG Linker Research

| Computational Method | Application/Finding | Relevance to this compound |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Predicting linker conformation in different environments (e.g., water vs. nonpolar solvent). acs.org | Optimizing linker design for cell permeability and target engagement in PROTACs/ADCs. |

| Quantum Chemical Calculations | Analyzing thermodynamic and kinetic properties of cross-linking reactions. oup.com | Predicting reactivity of the hydroxyl group for enhanced functionalization efficiency. |

| Conformational Search Algorithms | Identifying low-energy conformations of the linker when bound to target proteins. d-nb.info | Rational design of linker length to maximize binding affinity and synergistic effects. |

Q & A

Q. Basic Characterization Workflow

- NMR Spectroscopy : Focus on ester methyl (-COOCH3) and hydroxyl (-OH) proton peaks (δ 3.2–3.8 ppm and δ 1.2–1.5 ppm, respectively). Use DEPT-135 to confirm quaternary carbons .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+Na]+ for PEG derivatives) and rule out side products like unreacted PEG precursors .

- FTIR : Confirm ester C=O stretches (~1730 cm⁻¹) and PEG ether (-C-O-C-) bands (~1100 cm⁻¹) .

How can I ensure reproducibility in this compound synthesis protocols?

Q. Methodological Best Practices

- Detailed documentation : Record batch-specific variables (e.g., reagent lot numbers, humidity) in supplementary materials .

- Purification consistency : Use size-exclusion chromatography (SEC) to standardize PEG chain length distribution .

- Inter-lab validation : Share protocols with collaborators and compare yields/purity via blinded analysis .

What statistical approaches resolve low yield variability in scale-up experiments?

Q. Advanced Process Optimization

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature vs. catalyst load) to identify non-linear relationships .

- Monte Carlo simulations : Predict yield variability under stochastic conditions (e.g., impurity fluctuations) .

- Error propagation analysis : Quantify uncertainty from measurement tools (e.g., balance precision) .

How do I design a study comparing this compound’s biocompatibility with other PEGylated compounds?

Q. Advanced Experimental Design

Define endpoints : Cytotoxicity (MTT assay), immunogenicity (ELISA for anti-PEG antibodies), and pharmacokinetics (plasma half-life in rodent models).

Control groups : Include unmodified PEG and commercial PEG-methyl esters.

Blinding : Use coded samples to minimize bias in data interpretation .

Ethical compliance : Follow institutional guidelines for animal/human subject protocols .

What computational tools complement experimental studies of this compound?

Q. Advanced Interdisciplinary Methods

- Molecular Dynamics (MD) Simulations : Model PEG chain conformations in aqueous environments (e.g., using GROMACS) to predict solubility .

- DFT Calculations : Optimize esterification transition states to identify rate-limiting steps .

- Cheminformatics : Use PubChem data (CID: [insert]) to compare physicochemical properties with analogs .

How should I handle conflicting literature data on this compound’s stability?

Q. Critical Analysis Strategy

Systematic review : Use PRISMA guidelines to filter studies by methodology (e.g., exclude non-peer-reviewed sources) .

Meta-analysis : Pool stability data (e.g., hydrolysis rates) and assess heterogeneity via I² statistics .

Experimental replication : Test disputed conditions (e.g., pH 7.4 vs. 5.0 buffers) with controlled humidity .

What are the key considerations for publishing this compound research in high-impact journals?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|